Ethyl 4-fluoro-3-hydroxybenzoate
Overview
Description
Ethyl 4-fluoro-3-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position on the benzene ring, with an ethyl ester functional group
Scientific Research Applications
Ethyl 4-fluoro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Safety and Hazards
The safety data sheet for Ethyl 4-fluoro-3-hydroxybenzoate suggests that it should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Mechanism of Action
Mode of Action
It is known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Ethyl 4-fluoro-3-hydroxybenzoate may potentially affect various biochemical pathways. For instance, it has been suggested that the compound could be involved in the metabolism of fluoroorganic compounds in microorganisms .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Ethyl 4-fluoro-3-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as ferulic acid esterase, which is involved in the hydrolysis of ester bonds in phenolic compounds . The interaction between this compound and ferulic acid esterase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of phenolic acids.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits growth-inhibitory activity towards certain strains of Lactobacillus helveticus, a probiotic bacterium . This compound affects cell signaling pathways and gene expression, leading to altered cellular metabolism. The presence of the fluorine atom enhances its ability to penetrate cell membranes, thereby exerting its effects more efficiently.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of ferulic acid esterase, inhibiting its enzymatic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound can have sustained inhibitory effects on enzyme activity and cellular function, although the extent of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity . At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its inhibitory potential.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of phenolic compounds. It interacts with enzymes such as ferulic acid esterase, which catalyzes the hydrolysis of ester bonds . This interaction affects the metabolic flux of phenolic acids, leading to changes in metabolite levels. The compound’s fluorine atom also influences its metabolic stability, making it more resistant to enzymatic degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and bioavailability.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. The compound’s presence in mitochondria suggests a potential role in modulating mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-fluoro-3-oxobenzoate.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions include ethyl 4-fluoro-3-oxobenzoate (oxidation), ethyl 4-fluoro-3-hydroxybenzyl alcohol (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluorobenzoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxybenzoate: Lacks the fluorine atom, which affects its chemical properties and reactivity.
Methyl 4-fluoro-3-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-fluoro-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPWLOHFBLVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592462 | |
Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351317-28-7 | |
Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351317-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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